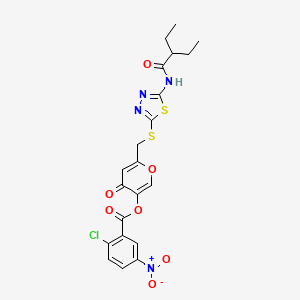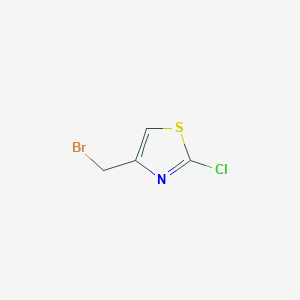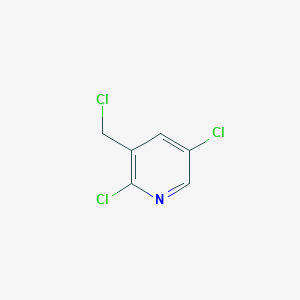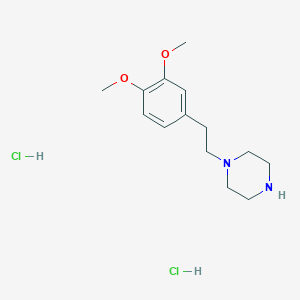![molecular formula C18H23N3O3S B2538002 1-({[5-(2-Metoxifenil)-1,3,4-oxadiazol-2-il]tio}acetil)-3,5-dimetilpiperidina CAS No. 850936-92-4](/img/structure/B2538002.png)
1-({[5-(2-Metoxifenil)-1,3,4-oxadiazol-2-il]tio}acetil)-3,5-dimetilpiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine is a synthetic organic compound This compound is noted for its unique structural framework that includes an oxadiazole ring, a piperidine ring, and a methoxyphenyl group
Aplicaciones Científicas De Investigación
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules due to its unique structural features.
Biology: : It might be studied for its interactions with biological molecules and potential bioactivity.
Medicine: : Investigated for potential therapeutic uses, such as in drug discovery for targeting specific biological pathways.
Industry: : Possible applications in materials science for creating novel polymers or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
- Oxadiazoles have been explored for their antimicrobial, antitubercular, and antidiabetic activities .
Biochemical Pathways
Pharmacokinetics (ADME)
- Not available in the literature. No specific information. Likely undergoes hepatic metabolism. Unknown. ADME properties influence drug efficacy and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine typically involves the following steps:
Formation of the oxadiazole ring by cyclization of a suitable hydrazide with a carbonyl compound.
Introduction of the thioacetyl group via a nucleophilic substitution reaction.
Coupling of the resulting intermediate with 3,5-dimethylpiperidine under appropriate reaction conditions such as heating in the presence of a base.
Industrial Production Methods: Industrial production methods of this compound might involve optimization of the aforementioned synthetic route for large-scale production. This includes utilizing automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine undergoes various types of reactions:
Oxidation: : The methoxyphenyl group can be susceptible to oxidative cleavage.
Reduction: : Reduction can occur at the oxadiazole ring under strong reducing conditions.
Substitution: : The thioacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Using hydrides such as lithium aluminium hydride (LiAlH₄).
Substitution: : Conditions involving bases such as sodium hydride (NaH).
Major Products Formed: Major products formed depend on the reaction type but may include derivatives with modified functional groups depending on the specific reagents and conditions applied.
Comparación Con Compuestos Similares
Similar compounds might include those with oxadiazole rings or similar functional groups. For instance:
5-(2-Methoxyphenyl)-1,3,4-oxadiazole: : Lacks the thioacetyl and piperidine components, making it less versatile.
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine: : Substitution of the methoxy group with a chlorine atom may change its reactivity and applications.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUAHRYSNNTKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2537922.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2537929.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2537936.png)
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)


